4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide
Description
4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a benzamide derivative characterized by a dimethylsulfamoyl group at the 4-position of the benzamide core and a morpholine-substituted phenethyl moiety. This structure combines sulfonamide and morpholine pharmacophores, which are frequently associated with enhanced pharmacokinetic properties and biological activity in medicinal chemistry .
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXUFHASMOXJKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of sulfonamide derivatives, which are known for their diverse biological properties, including antibacterial, antitumor, and enzyme inhibition effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dimethylsulfamoyl group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.
Antitumor Activity
Research has indicated that sulfonamide derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation in various cancer cell lines. A study demonstrated that related benzamide derivatives displayed IC50 values in the micromolar range against several cancer types, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit specific enzymes. The compound may inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes. Inhibitory assays have shown that certain benzamide derivatives can effectively block enzyme activity, leading to reduced tumor growth and improved therapeutic outcomes in preclinical models .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
- Molecular Docking Studies : Molecular docking simulations suggest that this compound binds effectively to the active sites of target enzymes, indicating a strong potential for enzyme inhibition. The binding affinities calculated were comparable to known inhibitors within the same class .
- Animal Models : Preliminary studies in animal models have shown promising results regarding the efficacy of this compound in reducing tumor size and enhancing survival rates when administered in combination with standard chemotherapy agents .
Data Table: Biological Activity Summary
Scientific Research Applications
The compound 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide , often referred to in scientific literature by its structural formula, has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables to provide a comprehensive overview.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through apoptosis induction and cell cycle arrest mechanisms .
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Data Table 1: Anticancer Efficacy
Cell Line IC50 (µM) Mechanism of Action MCF-7 10.5 Induction of apoptosis A549 8.2 Cell cycle arrest at G2/M phase
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens:
- Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli.
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Data Table 2: Antimicrobial Activity
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 12 µg/mL Escherichia coli 15 µg/mL
Neurological Applications
The morpholine component suggests potential applications in treating neurological disorders:
- Case Study 3 : An investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Drug Development
Given its diverse biological activities, further research is warranted to explore the full therapeutic potential of This compound . Ongoing studies aim to optimize its pharmacokinetic properties and assess its safety profile in clinical settings.
Synthesis and Optimization
Efforts are being made to synthesize analogs with improved efficacy and reduced side effects. The use of combinatorial chemistry techniques may facilitate the rapid development of new derivatives.
Comparison with Similar Compounds
Key Observations :
- The morpholine-oxoethylphenyl moiety distinguishes it from benzimidazole () or oxadiazole-containing analogs (), which may influence metabolic stability and bioavailability.
Pharmacological Activity Comparison
Selected analogs exhibit diverse biological activities (Table 2):
Key Observations :
- Thiazolidinone-benzamide hybrids () show potent antimicrobial and anticancer activity, likely due to electron-withdrawing groups (e.g., nitro, chloro) enhancing target interaction.
- The absence of a morpholine or sulfamoyl group in benzimidazole derivatives () suggests divergent mechanisms, possibly targeting inflammatory pathways rather than microbial or cancer targets.
Physicochemical Properties and QSAR Insights
- Electronic Effects: QSAR studies on thiazolidinone derivatives () highlight the importance of HOMO energy and Kier’s α shape index in antimicrobial activity. The target compound’s dimethylsulfamoyl group may lower HOMO energy, enhancing electron-accepting capacity .
- Solubility : Morpholine-containing compounds (e.g., ) exhibit moderate solubility due to the polar morpholine ring, whereas benzimidazole derivatives () may face solubility challenges due to planar aromatic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
